molecular formula C9H12O2 B12960973 3-(1-Hydroxyethyl)-2-methylphenol

3-(1-Hydroxyethyl)-2-methylphenol

Cat. No.: B12960973
M. Wt: 152.19 g/mol
InChI Key: DKOKMNFNZGAMDK-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethyl)-2-methylphenol is an organic compound with the molecular formula C9H12O2 It is a derivative of phenol, featuring a hydroxyethyl group at the third position and a methyl group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyethyl)-2-methylphenol can be achieved through several methods. One common approach involves the alkylation of 2-methylphenol (o-cresol) with ethylene oxide under basic conditions to introduce the hydroxyethyl group at the ortho position relative to the methyl group . The reaction typically requires a catalyst such as sodium hydroxide and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding ethyl derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: 3-(1-Carboxyethyl)-2-methylphenol

    Reduction: 3-(1-Ethyl)-2-methylphenol

    Substitution: Various halogenated or nitrated derivatives depending on the reagents used.

Scientific Research Applications

3-(1-Hydroxyethyl)-2-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethyl)-2-methylphenol involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The phenolic hydroxyl group can undergo redox reactions, contributing to its antioxidant properties. These interactions can modulate cellular pathways and biochemical processes, making the compound valuable in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    3-(1-Hydroxyethyl)phenol: Lacks the methyl group at the second position, resulting in different reactivity and properties.

    2-Methylphenol (o-Cresol): Lacks the hydroxyethyl group, making it less versatile in chemical reactions.

    3-(1-Hydroxyethyl)-4-methylphenol:

Uniqueness

3-(1-Hydroxyethyl)-2-methylphenol is unique due to the specific positioning of the hydroxyethyl and methyl groups on the benzene ring. This arrangement provides a balance of reactivity and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-(1-hydroxyethyl)-2-methylphenol

InChI

InChI=1S/C9H12O2/c1-6-8(7(2)10)4-3-5-9(6)11/h3-5,7,10-11H,1-2H3

InChI Key

DKOKMNFNZGAMDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)C(C)O

Origin of Product

United States

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